REACTION_CXSMILES
|
[ClH:1].Cl.[N:3]1([CH:7]2[CH2:12][CH2:11][N:10](CC3C=CC=CC=3)[CH2:9][CH2:8]2)[CH2:6][CH2:5][CH2:4]1.O>CC(O)C.[C].[Pd]>[ClH:1].[ClH:1].[N:3]1([CH:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH2:6][CH2:5][CH2:4]1 |f:0.1.2,5.6,7.8.9|
|
Name
|
4-(azetidin-1-yl)-1-benzylpiperidine dihydrochloride
|
Quantity
|
6.55 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.N1(CCC1)C1CCN(CC1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
palladium-carbon
|
Quantity
|
600 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 23 hours at room temperature under a hydrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered
|
Type
|
WASH
|
Details
|
washed with 2-propanol
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
Ethanol (10 ml)-hexane (50 ml) was added to the residue
|
Type
|
CUSTOM
|
Details
|
to produce
|
Type
|
FILTRATION
|
Details
|
It was then filtered
|
Type
|
WASH
|
Details
|
washed with 10 ml of ethanol
|
Type
|
CUSTOM
|
Details
|
drying
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.N1(CCC1)C1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.26 g | |
YIELD: CALCULATEDPERCENTYIELD | 185.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |